

CAS number for DL-Dipalmitoylphosphatidylcholine-d62

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Compound of Interest

DL-

Compound Name: Dipalmitoylphosphatidylcholine-d62

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An In-Depth Technical Guide to DL-Dipalmitoylphosphatidylcholine-d62

This technical guide provides comprehensive information for researchers, scientists, and drug development professionals on **DL-Dipalmitoylphosphatidylcholine-d62** (DL-DPPC-d62), a deuterated form of a key phospholipid. This document details its chemical and physical properties, outlines its applications in research and drug development, and provides detailed experimental protocols.

Chemical and Physical Properties

DL-Dipalmitoylphosphatidylcholine-d62 is a saturated phospholipid where the hydrogen atoms on the two palmitoyl chains have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various analytical and biophysical studies, particularly those involving mass spectrometry and nuclear magnetic resonance (NMR).

Several CAS numbers are associated with this compound. The CAS number for the unlabeled DL-DPPC is 2644-64-6, while the deuterated form is commonly identified by CAS numbers 29287-66-9^{[1][2][3]} and 25582-63-2^{[4][5]}.

The key quantitative properties of DL-DPPC-d62 are summarized in the table below.

Property	Value	Reference(s)
CAS Number	29287-66-9 / 25582-63-2	[1] [2] [3] [5]
Molecular Formula	C ₄₀ H ₁₈ D ₆₂ NO ₈ P	[2] [3] [4]
Molecular Weight	796.42 g/mol	[2] [3]
Physical State	Solid	[2] [4]
Purity	>98%	[2] [3]
Deuterium Enrichment	≥97% to ≥99%	[4] [5]
Solubility	Ethanol: 30 mg/mL	[5]
Storage Temperature	-20°C	[4]
Melting Point (unlabeled DPPC)	~41.3 °C	[6]

Applications in Research and Drug Development

DL-DPPC-d62's unique properties make it a versatile tool in several research areas:

- Internal Standard: It is frequently used as an internal standard for the quantification of its non-deuterated counterpart, 1,2-dipalmitoyl-sn-glycero-3-PC (DPPC), by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[\[5\]](#)
- Liposome Formulation and Drug Delivery: DPPC is a primary component in the formation of liposomes, which are used as drug delivery vehicles.[\[6\]](#)[\[7\]](#) These lipid vesicles can encapsulate both hydrophilic and hydrophobic drugs, potentially increasing their stability and controlling their release. The deuterated form allows for detailed tracking and characterization of these liposomes in complex biological systems.
- Model Biological Membranes: DL-DPPC-d62 is used to create lipid monolayers, bilayers, and liposomes that serve as models for biological membranes.[\[6\]](#)[\[8\]](#) These models are instrumental in studying lipid-protein interactions, membrane dynamics, and the physical properties of cell membranes, such as phase transitions.[\[9\]](#)[\[10\]](#)

- Pulmonary Surfactant Research: Unlabeled DPPC is the main constituent of pulmonary surfactants, which are crucial for reducing surface tension in the alveoli and preventing their collapse.[6][8] Deuterated DPPC can be used in studies to understand the biophysics and function of these surfactants.
- Lipid Raft and Phase Behavior Studies: In combination with other lipids like 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) and cholesterol, DPPC-d62 is used to investigate the formation and properties of lipid rafts and to map the phase diagrams of ternary lipid mixtures.[9][10] Deuteration allows for the independent characterization of the conformational states of the different lipid components using techniques like Raman spectroscopy.[10]

Experimental Protocols

Detailed methodologies for key experiments involving DL-DPPC-d62 are provided below.

Preparation of Liposomes by Thin-Film Hydration and Sonication

This protocol describes a common method for preparing small unilamellar vesicles (SUVs) from DL-DPPC-d62.

Materials:

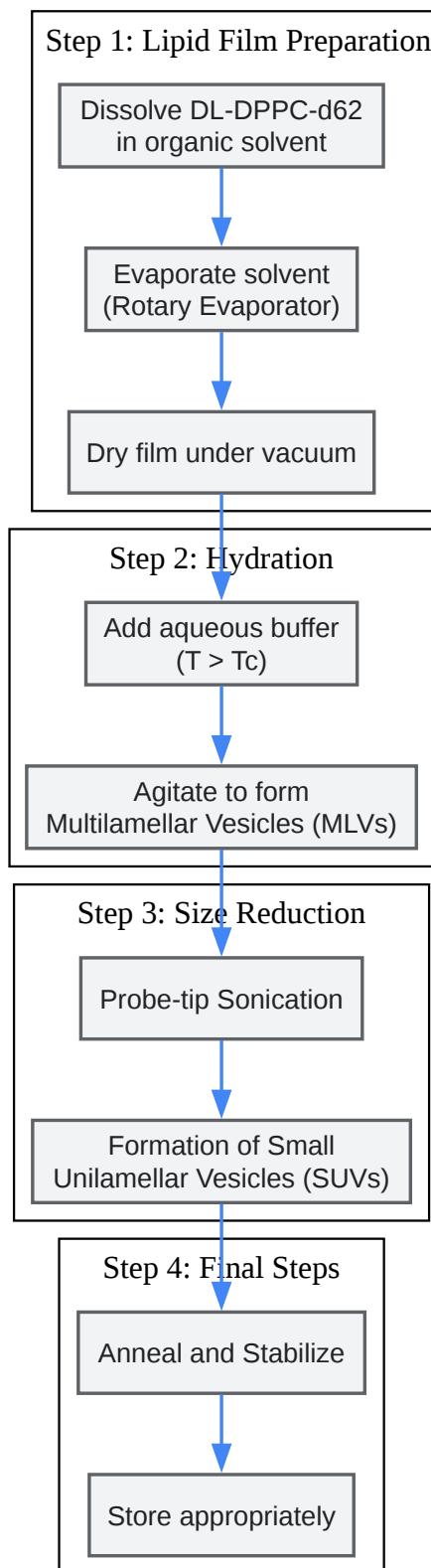
- **DL-Dipalmitoylphosphatidylcholine-d62** (DL-DPPC-d62)
- Chloroform or a chloroform:methanol mixture
- Aqueous buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl)[11]
- Round-bottom flask
- Rotary evaporator
- Vacuum pump
- Probe-tip sonicator

- Water bath

Methodology:

- Lipid Film Preparation:
 - Dissolve the desired amount of DL-DPPC-d62 in chloroform or a suitable organic solvent in a round-bottom flask. The typical concentration is 10-20 mg/mL.
 - Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
 - Place the flask under a high vacuum for several hours (or overnight) to remove any residual solvent.
- Hydration:
 - Hydrate the dry lipid film by adding the aqueous buffer. The temperature of the buffer should be above the gel-liquid crystal transition temperature (T_c) of DPPC (~41.3°C).[6] A temperature of 50°C can be used.[9]
 - Agitate the flask to disperse the lipid film, which will result in a milky suspension of large, multilamellar vesicles (MLVs). This can be done by vortexing or manual swirling.[11]
- Sonication (Size Reduction):
 - Transfer the MLV suspension to a suitable glass vial.
 - Immerse the probe tip of the sonicator into the suspension.
 - Sonicate the sample in pulses to avoid overheating. For example, use a 20% duty cycle with a pulse length of 2 seconds followed by a 5-second rest period.[11]
 - The total sonication time will influence the final size of the liposomes. Increasing sonication time generally leads to smaller vesicles but can also affect the thermodynamic properties of the liposome mixture.[11][12]

- During sonication, the sample should be kept in a water bath to maintain a constant temperature, preferably above the Tc of the lipid.
- Annealing and Storage:
 - After sonication, the liposome solution should be stored at a temperature above the Tc for a period to allow for annealing and stabilization.
 - For long-term storage, liposomes should be kept refrigerated, although their stability will vary depending on the composition.



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Caption: Workflow for preparing liposomes using the thin-film hydration and sonication method.

In Vitro Study of DPPC Effects on Monocytic Cells

This protocol is based on a study investigating the immunomodulatory effects of DPPC on a human monocytic cell line (MonoMac-6).[\[13\]](#)

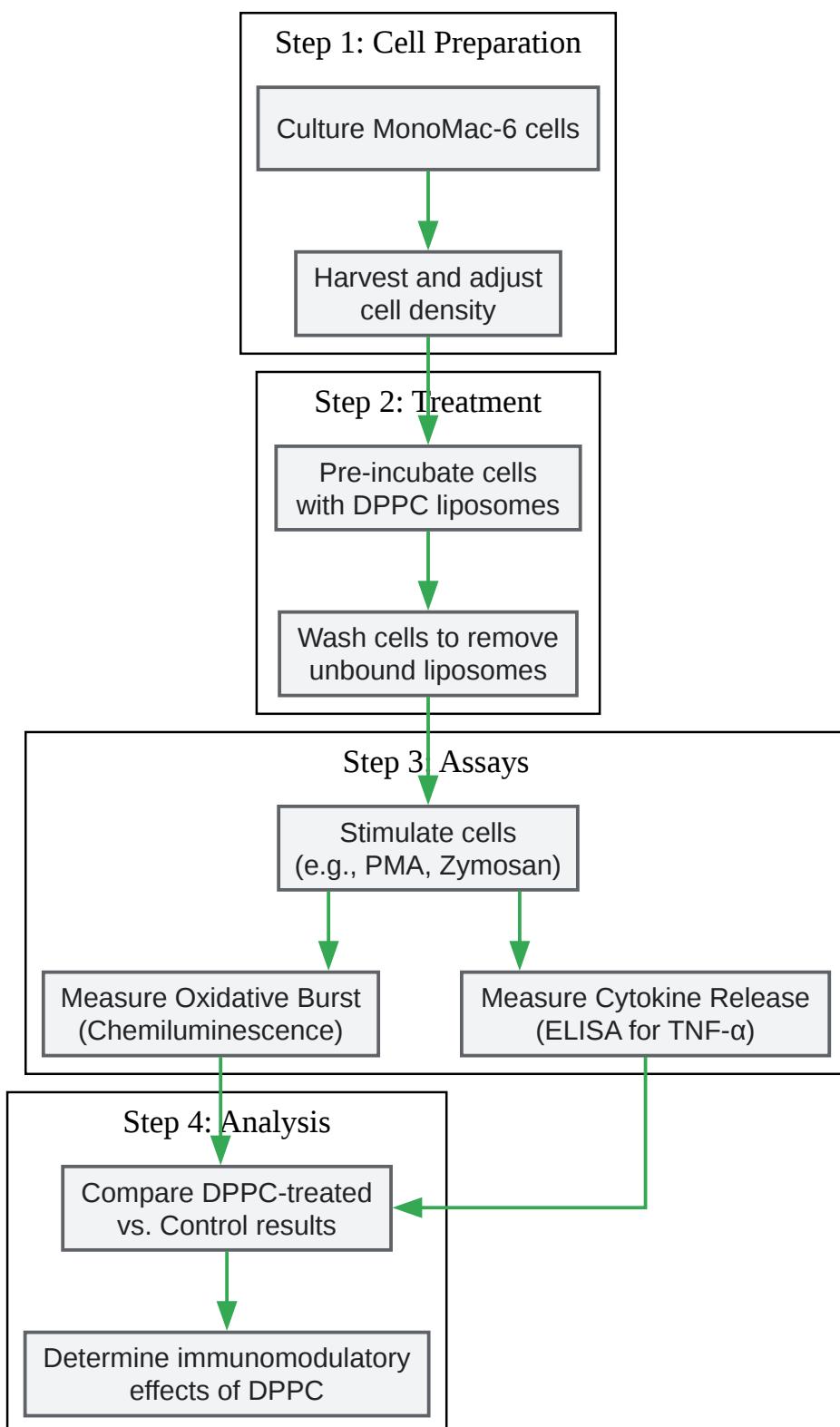
Materials:

- MonoMac-6 (MM6) cells
- Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum)
- DPPC liposome suspension (prepared as described above)
- Stimulants (e.g., zymosan or phorbol-12-myristate-13-acetate (PMA))
- Reagents for measuring oxidative response (e.g., luminol for chemiluminescence)
- Reagents for measuring cytokine release (e.g., TNF- α ELISA kit)
- Phosphate-buffered saline (PBS)
- Incubator (37°C, 5% CO₂)
- Plate reader (for chemiluminescence and ELISA)

Methodology:

- Cell Culture:
 - Culture MM6 cells according to standard protocols in a humidified incubator at 37°C with 5% CO₂.
- Pre-incubation with DPPC:
 - Harvest MM6 cells and adjust the cell density to 1 x 10⁶ cells/mL.
 - Pre-incubate the cells with a specific concentration of the DPPC liposome suspension (e.g., 125 µg/mL) for a set duration (e.g., 2 hours) at 37°C.[\[13\]](#) Include a control group of cells incubated with the vehicle (buffer) alone.

- Washing:
 - After incubation, wash the cells three times with PBS to remove any unincorporated DPPC. Resuspend the cells in the appropriate assay medium.
- Stimulation and Measurement of Oxidative Burst:
 - Aliquot the washed cells into a 96-well plate.
 - Add a reagent for detecting reactive oxygen species (e.g., luminol).
 - Stimulate the cells with zymosan or PMA.
 - Immediately measure the chemiluminescence over time using a plate reader to quantify the oxidative burst.
- Stimulation and Measurement of Cytokine Release:
 - Aliquot the washed cells into a separate plate.
 - Stimulate the cells (e.g., with LPS if required for TNF- α release).
 - Incubate for an appropriate time (e.g., 4-24 hours) to allow for cytokine production and release.
 - Centrifuge the plate to pellet the cells and collect the supernatant.
 - Measure the concentration of TNF- α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
- Data Analysis:
 - Compare the results from the DPPC-treated cells to the control cells to determine the effect of DPPC on the oxidative response and cytokine release.

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Caption: Experimental workflow for studying the effects of DPPC on monocytic cell functions.

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